molecular formula C24H22ClN5O5 B2500487 Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate CAS No. 923409-54-5

Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate

Cat. No.: B2500487
CAS No.: 923409-54-5
M. Wt: 495.92
InChI Key: PSJQMAAXPGMQOS-UHFFFAOYSA-N
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Description

Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C24H22ClN5O5 and its molecular weight is 495.92. The purity is usually 95%.
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Biological Activity

Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a purine derivative and an imidazolidine moiety. Its molecular formula is C₁₈H₁₈ClN₅O₄, and it possesses a molecular weight of approximately 393.82 g/mol. The presence of the chloro and methoxy groups contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.
  • Receptor Modulation : The compound can act as a modulator for certain receptors, influencing cellular responses.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Research has indicated that Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate shows promising anticancer activity. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Reactive oxygen species generation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Studies

  • Study on Breast Cancer Cells : In a study published in the Journal of Medicinal Chemistry, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner while promoting apoptosis through caspase activation.
  • Antimicrobial Efficacy : Another study investigated the antimicrobial activity of the compound against common bacterial strains. The results showed that it inhibited bacterial growth effectively at concentrations above 20 µg/mL.

Properties

CAS No.

923409-54-5

Molecular Formula

C24H22ClN5O5

Molecular Weight

495.92

IUPAC Name

benzyl 2-[6-(5-chloro-2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C24H22ClN5O5/c1-27-21-20(22(32)30(24(27)33)13-19(31)35-14-15-6-4-3-5-7-15)29-11-10-28(23(29)26-21)17-12-16(25)8-9-18(17)34-2/h3-9,12H,10-11,13-14H2,1-2H3

InChI Key

PSJQMAAXPGMQOS-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCN(C4=N2)C5=C(C=CC(=C5)Cl)OC

solubility

not available

Origin of Product

United States

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